3-(3,4-Difluorophenyl)cyclobutan-1-ol
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Overview
Description
3-(3,4-Difluorophenyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H10F2O and its molecular weight is 184.186. The purity is usually 95%.
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Scientific Research Applications
Subheading: Photochemical Dimerization and Polymerization
3-(3,4-Difluorophenyl)cyclobutan-1-ol and related cyclobutane derivatives have been researched for their unique photochemical behaviors. For instance, certain fluorinated dibenzylideneacetone compounds can dimerize under sunlight in chloroform solution to form cyclobutane derivatives. These processes are significant as they highlight the potential of such compounds in photochemical applications, such as the development of new materials through sunlight-induced reactions (Schwarzer & Weber, 2014).
Catalysis and Synthesis
Subheading: Lewis Acid-Catalyzed Reactions
In the realm of synthetic chemistry, arylmethylenecyclopropanes have been found to react with certain triarylprop-2-yn-1-ol compounds in the presence of Lewis acid to produce functionalized cyclobutane derivatives. This is a testament to the versatility of cyclobutane derivatives in chemical synthesis and the potential for further exploration in catalysis and synthetic methodologies (Yao & Shi, 2007).
Material Science
Subheading: Metal-Organic Frameworks and Nanoparticles
Cyclobutane derivatives have also been studied in the context of material science, particularly in the formation of metal-organic frameworks and nanoparticles. For example, metallogels have been formed from Cu(II) ions and tetratopic ligands based on cyclobutane derivatives. These materials exhibit intriguing properties like thixotropy and high surface area, which can be crucial in various applications, including catalysis and drug delivery (Hamilton et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-(3,4-difluorophenyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7-8,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQXTXNRDIQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.